1-Bromo-3,5-bis(bromomethyl)benzene
Overview
Description
1-Bromo-3,5-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H7Br3. It consists of a benzene ring substituted with one bromine atom and two bromomethyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-bis(bromomethyl)benzene can be synthesized through the bromination of 1,3,5-trimethylbenzene. The reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons such as toluene derivatives.
Scientific Research Applications
1-Bromo-3,5-bis(bromomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atoms, which activates the benzene ring towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(bromomethyl)benzene: Similar structure but lacks the bromine atom on the benzene ring.
1,3,5-Tris(bromomethyl)benzene: Contains an additional bromomethyl group at the 1 position.
Bromobenzene: Contains only one bromine atom on the benzene ring.
Uniqueness
1-Bromo-3,5-bis(bromomethyl)benzene is unique due to the presence of both bromine and bromomethyl groups, which provide it with distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-3,5-bis(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJLVLCWBYPFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401649 | |
Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-23-7 | |
Record name | 1-Bromo-3,5-bis(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51760-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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